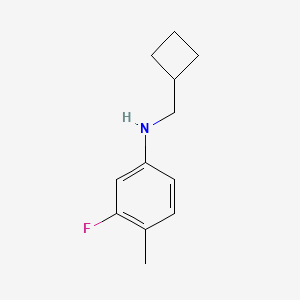
N-(cyclobutylmethyl)-3-fluoro-4-methylaniline
Vue d'ensemble
Description
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and conformational analysis .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc., as well as its chemical properties like acidity, basicity, and reactivity .Applications De Recherche Scientifique
Synthetic Pathways and Chemical Reactions
- Synthetic Route Development: The compound has been utilized in synthetic routes, for example, in the synthesis of key impurities of reverse transcriptase inhibitor efavirenz, highlighting its role in developing anti-HIV/AIDS drugs. The compound's synthetic pathway is complex, involving multiple steps and posing challenges that require intricate chemical understanding and manipulation (Gazvoda et al., 2018).
Catalysis and Chemical Reactions
- Catalytic Applications: The compound is involved in catalysis, exemplified by its role in the hydroaminoalkylation of N-methylaniline derivatives. It demonstrates the compound's utility in facilitating and influencing chemical reactions, leading to various products and potentially novel compounds (Reznichenko et al., 2011).
- Chemical Reaction Studies: Research on N-(cyclobutylmethyl)-3-fluoro-4-methylaniline includes understanding its reaction mechanisms, such as the N-dealkylation process. This research provides valuable insights into the compound's reactivity and the fate of certain substituent groups under specific conditions, which is crucial for its application in complex chemical syntheses (Shaffer et al., 2001).
Biochemical Applications
- Bioconjugate Chemistry: The compound's derivatives have been studied for their potential in bioconjugate chemistry, showing the ability to form mercury-mediated base pairs and revealing base-specific binding preferences. This indicates its utility in the development of nucleotide-based probes and its potential in biochemical and genetic research (Aro-Heinilä et al., 2019).
Photophysical and Photochemical Properties
- Optical Imaging and Drug Delivery: The compound's derivatives have shown significant potential in optical imaging and drug delivery. The research demonstrates how manipulating the chemical structure of such compounds can improve their photophysical properties and reactivity, thereby enhancing their applicability in clinical and biomedical settings (Gorka et al., 2018).
Analytical and Environmental Studies
- Metabonomic Assessment: The compound has been used in metabonomic studies to understand the biochemical impact of certain xenobiotics on organisms, revealing its potential as a tool in environmental toxicology and in the identification of novel biomarkers (Bundy et al., 2002).
Material Science and Chemical Engineering
- Polymeric Complexes: The compound has been used in the synthesis of polymeric complexes, illustrating its relevance in the field of material science and chemical engineering. These complexes have shown significant catalytic activity, demonstrating the compound's potential in industrial applications and process optimization (Yang et al., 2015).
Chemical Synthesis and Drug Development
- Peptide Deformylase Inhibitor Synthesis: N-(cyclobutylmethyl)-3-fluoro-4-methylaniline has been involved in the synthesis of peptide deformylase inhibitors, indicating its potential in the development of therapeutic agents and its role in the pharmaceutical industry (Liu et al., 2008).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(cyclobutylmethyl)-3-fluoro-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-9-5-6-11(7-12(9)13)14-8-10-3-2-4-10/h5-7,10,14H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGZBHBBXMVHLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2CCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclobutylmethyl)-3-fluoro-4-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



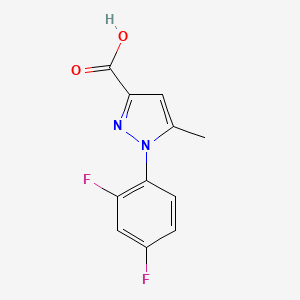
![5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine](/img/structure/B1425703.png)
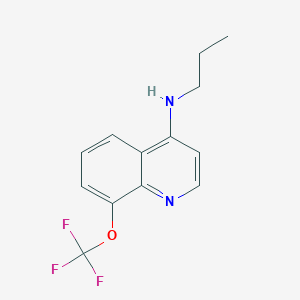
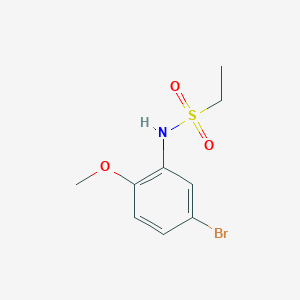
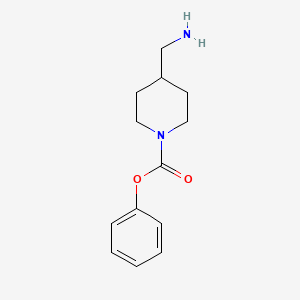
![3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B1425707.png)
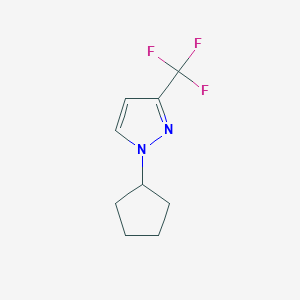
amine](/img/structure/B1425709.png)
![2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one](/img/structure/B1425710.png)
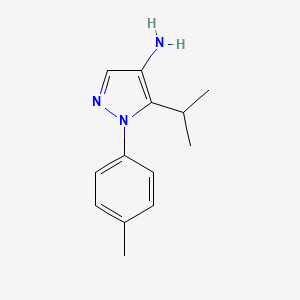
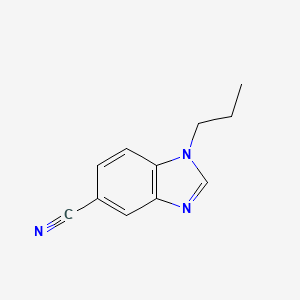
![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide](/img/structure/B1425717.png)
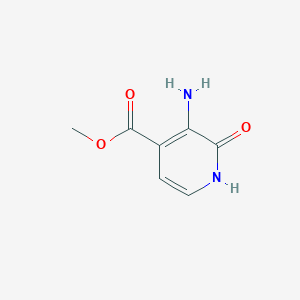
![[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1425721.png)